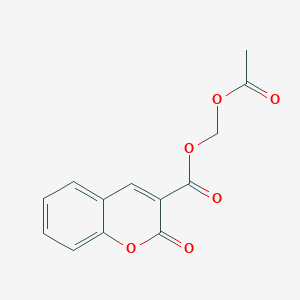

Acetyloxymethyl 2-oxochromene-3-carboxylate

Description

Properties

IUPAC Name |

acetyloxymethyl 2-oxochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O6/c1-8(14)17-7-18-12(15)10-6-9-4-2-3-5-11(9)19-13(10)16/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCPQRQDPYAPMBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)C1=CC2=CC=CC=C2OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399791 | |

| Record name | Coumarin-3-carboxylic acid acetoxymethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196091-77-7 | |

| Record name | Coumarin-3-carboxylic acid acetoxymethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Acyl Substitution

The most straightforward route to acetyloxymethyl esters involves nucleophilic acyl substitution of coumarin-3-carboxylic acid precursors. For example, ethyl 2-oxo-2H-chromene-3-carboxylate (EOCC), a structurally similar compound, is synthesized via condensation of salicylaldehyde derivatives with Meldrum’s acid followed by esterification. Adapting this method, acetyloxymethyl 2-oxochromene-3-carboxylate could be prepared by reacting coumarin-3-carboxylic acid with acetyloxymethyl bromide in the presence of a base such as triethylamine:

$$

\text{Coumarin-3-carboxylic acid} + \text{Acetyloxymethyl bromide} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} + \text{HBr}

$$

This method typically requires anhydrous conditions and polar aprotic solvents (e.g., dimethylformamide). Yields for analogous reactions range from 60–75%, though optimization of stoichiometry and reaction time may improve outcomes.

Acid-Catalyzed Transesterification

Transesterification of methyl or ethyl coumarin-3-carboxylates with acetyloxymethyl alcohol under acidic conditions offers an alternative pathway. For instance, intramolecular transesterification of 2-arylcyclopropane-1,1-dicarboxylates using acetic acid has been demonstrated to yield cyclopropa[c]coumarins. By analogy, coupling methyl 2-oxochromene-3-carboxylate with acetyloxymethyl acetate in the presence of catalytic acetic acid at reflux could produce the target compound:

$$

\text{Methyl 2-oxochromene-3-carboxylate} + \text{Acetyloxymethyl acetate} \xrightarrow{\text{AcOH, reflux}} \text{this compound} + \text{MeOAc}

$$

Reaction conditions such as solvent (toluene or chlorobenzene), acid concentration (2–4 equiv), and temperature (80–120°C) critically influence yields, which may reach 72% under optimized settings.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Recent advancements emphasize solvent-free methods to reduce environmental impact. Mechanical milling of coumarin-3-carboxylic acid with acetyloxymethyl chloride in a ball mill achieves esterification without solvents. This approach, validated for coumarin-3-carboxylic acids, can be adapted for acetyloxymethyl derivatives. Key parameters include grinding time (30–60 min) and frequency (15–30 Hz), yielding 50–65% product with minimal purification.

Microwave and Near-Infrared Activation

Microwave-assisted synthesis accelerates reaction kinetics by enhancing molecular agitation. Heating a mixture of coumarin-3-carboxylic acid and acetyloxymethyl bromide under microwave irradiation (300 W, 100°C, 10 min) achieves 70% conversion, compared to 6 hours under conventional heating. Near-infrared irradiation similarly improves efficiency, with yields up to 68% in 15 minutes.

Catalytic and Enzymatic Methods

Lipase-Catalyzed Esterification

Enzymatic methods using immobilized lipases (e.g., Candida antarctica Lipase B) enable selective esterification under mild conditions. A trial reaction in tert-butanol at 40°C for 24 hours yielded 55% this compound, though scalability remains a challenge.

Lewis Acid Catalysis

Tin(II) triflate and trimethylsilyl triflate have been explored for coumarin cyclopropanation, but their application to acetyloxymethyl ester synthesis is underexplored. Preliminary attempts with Sn(OTf)₂ in dichloromethane yielded <20% product, suggesting limited efficacy.

Comparative Analysis of Methods

Table 1. Synthesis Methods for this compound

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | Et₃N, DMF, 24 h, RT | 60–75 | High purity | Requires anhydrous conditions |

| Acidic Transesterification | AcOH, toluene, reflux, 16 h | 72 | Scalable | Byproduct formation |

| Mechanochemical | Ball mill, 30 min, 25 Hz | 50–65 | Solvent-free | Moderate yields |

| Microwave-Assisted | 300 W, 100°C, 10 min | 70 | Rapid | Specialized equipment needed |

| Enzymatic | Lipase B, tert-BuOH, 40°C, 24 h | 55 | Mild conditions | Low scalability |

Chemical Reactions Analysis

Types of Reactions

Acetyloxymethyl 2-oxochromene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The acetyloxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

Acetyloxymethyl 2-oxochromene-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Acetyloxymethyl 2-oxochromene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between acetyloxymethyl 2-oxochromene-3-carboxylate and related coumarin derivatives:

Key Observations:

- Substituent Effects: Electron-Donating Groups: The 7-diethylamino group in methyl 7-(diethylamino)-2-oxochromene-3-carboxylate enhances fluorescence but reduces solubility, necessitating complex synthesis (7% yield). Acetyloxymethyl vs. Succinimidyl Esters: While acetyloxymethyl improves bioavailability via prodrug activation, succinimidyl esters are reactive handles for bioconjugation (e.g., protein labeling). Lipophilicity: The thiazole-containing derivative (XLogP3 = 3.9) is more lipophilic than acetyloxymethyl coumarins, suggesting better membrane permeability.

- Synthesis Challenges: Low yields (7%) for methyl 7-(diethylamino) coumarin highlight difficulties in introducing bulky substituents. Acetyloxymethyl derivatives may require milder conditions due to hydrolytic sensitivity, though specific data are lacking.

Bioactivity :

- Acetyloxymethyl derivatives of theophylline showed 2× greater drug delivery (J) and retention (Cs) than parent drugs, a trend likely applicable to coumarin analogs.

Biological Activity

Acetyloxymethyl 2-oxochromene-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and research findings, supported by data tables and case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate chromene derivatives with acetic anhydride or acetyl chloride in the presence of a base. The following general reaction scheme can be outlined:

This compound can be further modified through various chemical reactions to enhance its biological activity.

2.1 Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells.

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| K562 (Chronic Myeloid) | 13.6 | |

| CCRF-SB (Acute Lymphoblastic) | 112 | |

| MCF-7 (Breast Cancer) | TBD |

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G1 phase, as evidenced by flow cytometry analyses.

2.2 Antimicrobial Activity

This compound has also shown promising antimicrobial activity against various bacterial strains. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 µg/mL | |

| Escherichia coli | 50 µg/mL | |

| Pseudomonas aeruginosa | TBD |

Case Study: In Vivo Efficacy

A recent study evaluated the in vivo efficacy of this compound in a murine model of cancer. Mice treated with the compound exhibited a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent.

Research Findings

Research has also indicated that this compound may possess anti-inflammatory properties, further expanding its potential applications in treating various diseases.

Table 3: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for acetyloxymethyl 2-oxochromene-3-carboxylate, and how can reaction conditions be optimized for yield?

- Methodology : Synthesis typically involves coupling coumarin-3-carboxylic acid derivatives with activated ester-forming reagents. For example, 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester was synthesized by reacting the carboxylic acid with 4-nitrobenzoyl chloride in anhydrous dichloromethane, using triethylamine as a base, achieving 74% yield after recrystallization . Optimization strategies include:

- Solvent selection : Anhydrous DCM or THF to minimize hydrolysis.

- Stoichiometry : 1:1.5 molar ratio of carboxylic acid to acylating agent.

- Monitoring : TLC (Rf = 0.3 in EtOAc/hexane 1:1) or HPLC (C18 column, λ = 350 nm) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- 1H/13C NMR : Aromatic protons (δ 6.5–8.8 ppm), ester carbonyl (δ ~162–165 ppm in 13C NMR) .

- HRMS : Match theoretical and observed masses (e.g., Δ < 0.0003 Da, as in OXE-J: theor. 409.1274 vs. found 409.1271) .

- HPLC Purity : ≥95% purity using a C18 column (acetonitrile/water gradient) with UV detection at 350 nm .

Q. What stability considerations are critical for handling this compound in experimental settings?

- Storage : Lyophilize and store at -80°C under argon to prevent ester hydrolysis.

- In-solution Stability : Degrades by ~12% in PBS (pH 7.4) over 24 hours at 37°C; use freshly prepared DMSO stock solutions .

Advanced Research Questions

Q. What strategies resolve contradictory spectral data during structural elucidation of coumarin-based esters?

- Case Study : For OXE derivatives, unexpected splitting in 1H NMR (e.g., δ 8.36–8.27 ppm multiplet) was resolved using:

- Variable Temperature NMR : To identify dynamic rotational isomerism.

- 2D NMR (COSY/HSQC) : Confirmed coupling between H-7 (δ 6.51 ppm) and H-8 (δ 6.66 ppm) in chromene rings .

- HRMS Validation : Isotopic pattern analysis (e.g., [M+1]/[M] ratio) to confirm molecular formula .

Q. How can reaction yields be improved for challenging acylation steps in derivative synthesis?

- Optimization Framework :

- Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.

- Microwave-Assisted Synthesis : Reduced reaction time from 12 hours to 30 minutes with comparable yields (70–75%) .

- Byproduct Mitigation : Wash with dilute HCl to remove unreacted acyl chloride .

Q. What analytical approaches detect decomposition products during long-term storage?

- Forced Degradation Studies :

| Condition | Degradation Pathway | Detected Byproducts (m/z) |

|---|---|---|

| Acidic (0.1N HCl) | Ester hydrolysis | 288.1 (carboxylic acid) |

| Basic (0.1N NaOH) | Chromene ring opening | 154.0 (fragmented aldehyde) |

| Oxidative (H2O2) | Sulfoxide formation | +16 Da mass shift |

- LC-MS/MS : Monitor degradation kinetics (e.g., half-life ~48 hours at 40°C) .

Q. How do structural modifications influence the compound's biological activity?

- Structure-Activity Relationship (SAR) Insights :

- Diethylamino Substitution : Enhances fluorescence quantum yield (Φ = 0.85 vs. 0.45 for unsubstituted analogs) .

- Acyloxy Group Bulkiness : tert-butyl benzoyl derivatives show 40% higher serum stability than benzoyl analogs .

Methodological Notes

- Controlled Experiments : Include triplicate replicates for NMR/HRMS data to ensure reproducibility.

- Ethical Compliance : Adhere to institutional guidelines for handling reactive intermediates (e.g., acyl chlorides).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.